2,5-Di(2-thienyl)-1H-pyrrole
Overview
Description
2,5-Di(2-thienyl)-1H-pyrrole is a heterocyclic compound that consists of a pyrrole ring substituted with two thiophene rings at the 2 and 5 positions. This compound is of significant interest due to its unique electronic properties, making it a valuable building block in the synthesis of conductive polymers and materials with specific photochemical properties .
Mechanism of Action
Target of Action
It is known that the compound can serve as a precursor for polymers and monomers showing electrical conductivity and specific photochemical properties .
Mode of Action
The mode of action of 2,5-Di(2-thienyl)-1H-pyrrole involves its interaction with its targets to induce changes in their electrical conductivity and photochemical properties
Biochemical Pathways
The biochemical pathways affected by this compound are related to electrical conductivity and photochemical properties . The compound can serve as a precursor for polymers and monomers that exhibit these properties
Result of Action
The result of the action of this compound is the creation of compounds that exhibit electrical conductivity and specific photochemical properties . These compounds can serve as precursors for polymers and monomers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Di(2-thienyl)-1H-pyrrole typically involves the Paal-Knorr method, which is a well-known approach for synthesizing pyrrole derivatives. In this method, a diketone reacts with ammonia or a primary amine under acidic conditions to form the pyrrole ring . For this compound, the starting materials are 2,5-diketothiophene and ammonia.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, can also be employed to introduce the thiophene rings onto the pyrrole core .
Chemical Reactions Analysis
Types of Reactions: 2,5-Di(2-thienyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiophene rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
2,5-Di(2-thienyl)-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of conductive polymers.
Biology: Investigated for its potential in bioelectronic devices.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable conjugates with various drugs.
Industry: Utilized in the production of organic semiconductors and photovoltaic materials
Comparison with Similar Compounds
- 2,5-Di(2-thienyl)thiophene
- 2,5-Di(2-thienyl)furan
- 2,5-Di(2-thienyl)pyrazole
Comparison: 2,5-Di(2-thienyl)-1H-pyrrole is unique due to its pyrrole core, which imparts different electronic properties compared to thiophene or furan cores. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as in the synthesis of conductive polymers and organic semiconductors .
Properties
IUPAC Name |
2,5-dithiophen-2-yl-1H-pyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NS2/c1-3-11(14-7-1)9-5-6-10(13-9)12-4-2-8-15-12/h1-8,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REHRCHHNCOTPBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(N2)C3=CC=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
102100-20-9 | |
Record name | 1H-Pyrrole, 2,5-di-2-thienyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102100-20-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00400288 | |
Record name | 2,5-Di(thiophen-2-yl)-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00400288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89814-62-0 | |
Record name | 2,5-Di(thiophen-2-yl)-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00400288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Di(2-thienyl)-1H-pyrrole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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